molecular formula C20H18N4O2 B11197853 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole

5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11197853
M. Wt: 346.4 g/mol
InChI Key: KSTFXTXEGVGUAA-UHFFFAOYSA-N
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Description

5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole is a complex organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two oxadiazole rings substituted with dimethylphenyl groups, making it a bi-heterocyclic compound. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3,4-dimethylbenzoic acid hydrazide with 3-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe) or alkylating agents (e.g., CH3I) in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes such as cyclooxygenase (COX) or DNA topoisomerase, leading to anti-inflammatory or anticancer effects. The presence of oxadiazole rings allows the compound to form hydrogen bonds and π-π interactions with biological macromolecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of two oxadiazole rings and the specific substitution pattern of the dimethylphenyl groups. This structure imparts distinct electronic and steric properties, making it suitable for various applications in medicinal chemistry, materials science, and agriculture .

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C20H18N4O2/c1-12-5-4-6-15(9-12)19-21-17(26-24-19)11-18-22-23-20(25-18)16-8-7-13(2)14(3)10-16/h4-10H,11H2,1-3H3

InChI Key

KSTFXTXEGVGUAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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